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Compound of Interest

Compound Name: 2-Ethoxy-5-formylbenzoic acid

CAS No.: 848606-43-9

Cat. No.: B113082

Get Quote

Executive Summary
2-Ethoxy-5-formylbenzoic acid (CAS: 5533-86-8) serves as a critical intermediate in the

synthesis of functionalized benzamides and pharmaceutical pharmacophores. In synthetic

workflows, it is typically generated via the O-alkylation of 5-formylsalicylic acid.

This guide compares the NMR performance of the target compound against its phenolic

precursor and evaluates solvent-dependent resolution. It provides a definitive protocol for

distinguishing the O-ethylated product from unreacted starting material using 1D and 2D NMR

techniques.

Comparative Analysis: Product vs. Precursor
The primary challenge in synthesizing 2-ethoxy-5-formylbenzoic acid is confirming complete

O-alkylation while avoiding over-alkylation (esterification). The following table contrasts the

spectral signatures of the Product (P) against the Starting Material (SM), 5-formylsalicylic acid.
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Table 1: Critical Spectral Differentiators (400 MHz,
DMSO-d₆)

Feature
Starting Material (5-
Formylsalicylic
acid)

Product (2-Ethoxy-5-

formylbenzoic acid)
Diagnostic Value

Phenolic -OH

Singlet,

11.0 - 12.0 ppm

(Exchangeable)

Absent
Primary indicator of

reaction initiation.

Alkoxy Group Absent

Quartet (

4.18) + Triplet (

1.35)

Confirms ethyl group

attachment.

Aldehyde (-CHO)
Singlet,

9.85 ppm

Singlet,

9.92 ppm

Slight downfield shift

due to steric bulk of

EtO-.

Aromatic H-3
Doublet,

7.10 ppm

Doublet,

7.35 ppm

Deshielding effect of

EtO- vs HO-.

Carboxylic -COOH
Broad,

13.0+ ppm

Broad,

12.8 - 13.2 ppm

Remains present;

confirms no

esterification.

Analyst Note: The disappearance of the chelated phenolic proton (often sharp due to

intramolecular H-bonding in the SM) and the emergence of the classic ethyl quartet/triplet

pattern is the definitive "Go/No-Go" decision point.

Detailed Spectral Interpretation
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The Aromatic Region: Coupling Logic
The 1,2,5-substitution pattern creates a distinct coupling network. Understanding the J-coupling

values is essential for assigning regioisomers.

H-3 (

7.35, d, J = 8.6 Hz):

Located ortho to the ethoxy group. The electron-donating resonance of the oxygen shields

this proton relative to the others.

Coupling: Strong ortho coupling to H-4.

H-4 (

8.02, dd, J = 8.6, 2.1 Hz):

Located para to the carboxylic acid and ortho to the aldehyde. Both are Electron

Withdrawing Groups (EWG), causing significant deshielding.

Coupling: Large ortho coupling to H-3 and small meta coupling to H-6.

H-6 (

8.25, d, J = 2.1 Hz):

Located ortho to the carboxylic acid. This is typically the most deshielded aromatic proton

due to the proximity of the anisotropic cone of the carbonyls.

Coupling: Small meta coupling to H-4.

Solvent Selection: DMSO-d₆ vs. CDCl₃
For this specific acid, DMSO-d₆ is the superior solvent.

Solubility: The free carboxylic acid moiety often leads to dimerization and poor solubility in

CDCl₃, resulting in broad, unresolved lines.
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Resolution: DMSO disrupts acid dimers, sharpening the aromatic signals and allowing for

clear observation of the aldehyde singlet.

Experimental Protocol: High-Resolution Acquisition
To reproduce the data above, follow this standardized workflow designed to minimize exchange

broadening.

Step-by-Step Methodology
Sample Preparation:

Weigh 10–15 mg of dried 2-ethoxy-5-formylbenzoic acid.

Dissolve in 0.6 mL of DMSO-d₆ (99.9% D).

Critical: Add 1 drop of TMS (Tetramethylsilane) as an internal reference (

0.00).

Optional: If water peaks interfere with the ethoxy quartet (

3.3-4.0 ppm region), add 5 mg of activated 4Å molecular sieves directly to the tube 1 hour
prior to acquisition.

Acquisition Parameters (Standard 400 MHz):

Pulse Sequence:zg30 (30° excitation pulse) to ensure accurate integration.

Relaxation Delay (D1): Set to 5.0 seconds. The aldehyde and aromatic protons adjacent to

carbonyls have longer

relaxation times. Short delays will under-integrate the aldehyde.

Scans (NS): 16 to 32 scans are sufficient for this concentration.

Temperature: 298 K (25°C).

Processing:
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Apply an exponential window function (LB = 0.3 Hz) for signal-to-noise enhancement.

Phase correction: Manual phasing is required for the broad carboxylic acid peak.

Structural Validation Logic (Visualization)
The following diagrams illustrate the logical flow for confirming the structure and the expected

connectivity correlations in 2D NMR (HSQC/HMBC).

Diagram 1: Structural Confirmation Workflow
This decision tree guides the researcher through the interpretation process.
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Caption: Logical decision tree for validating O-alkylation success via 1D Proton NMR.

Diagram 2: 2D NMR Connectivity (HMBC/COSY)
This diagram maps the expected correlations for rigorous structural proof.
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Caption: Key COSY (blue) and HMBC (red) correlations required to assign the regio-chemistry

of the substituents.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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